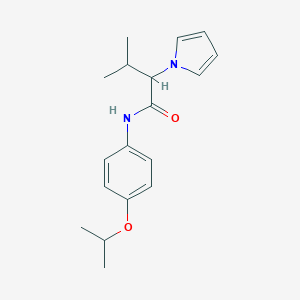
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, also known as IPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. IPPB belongs to the class of compounds known as CB1 receptor antagonists, which have been shown to have potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves the selective blockade of the CB1 receptor, which leads to a reduction in food intake, body weight, and adiposity. This is achieved by inhibiting the activity of the endocannabinoid system, which is involved in the regulation of energy balance and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide have been extensively studied in animal models, where it has been shown to reduce food intake, body weight, and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications in the treatment of diabetes.
实验室实验的优点和局限性
The advantages of using N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide in lab experiments include its high degree of selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various tissues and organs. However, the limitations of using N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of novel CB1 receptor antagonists with improved selectivity and efficacy is an area of active research.
合成方法
The synthesis of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves a multi-step process, starting with the reaction of 4-isopropoxyphenylboronic acid with 3-methyl-2-bromo-1-butene in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 1H-pyrrole-1-boronic acid, followed by N-alkylation with 1-bromo-3-methylbutan-2-amine. The final product is obtained after purification by column chromatography.
科学研究应用
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. It has been shown to have a high degree of selectivity for the CB1 receptor, which is primarily expressed in the central nervous system and plays a crucial role in regulating appetite, metabolism, and reward pathways.
属性
产品名称 |
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
3-methyl-N-(4-propan-2-yloxyphenyl)-2-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C18H24N2O2/c1-13(2)17(20-11-5-6-12-20)18(21)19-15-7-9-16(10-8-15)22-14(3)4/h5-14,17H,1-4H3,(H,19,21) |
InChI 键 |
IIXRVDGLUXXBQS-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2 |
规范 SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268514.png)
![2-chloro-N-{4-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B268515.png)
![2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268516.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268517.png)
![4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268523.png)
![2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268524.png)
![2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B268526.png)
![3-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268529.png)

![2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268531.png)
![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)


![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)